3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro-
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Overview
Description
3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- is a chemical compound belonging to the class of pyridinecarboxamides. This compound is characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a hexyl group at the 1-position. The 1,4-dihydro configuration indicates the presence of a hydrogenated pyridine ring, which is a common structural motif in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxylic acid with hexylamine under appropriate conditions to form the desired carboxamide. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Hexylamine-substituted pyridine derivatives.
Substitution: Various substituted pyridinecarboxamides depending on the reagents used.
Scientific Research Applications
3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-pyridone-3-carboxamide: A related compound with a methyl group at the 1-position instead of a hexyl group.
1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide: Another similar compound with an oxo group at the 4-position.
Uniqueness
3-Pyridinecarboxamide, 1-hexyl-1,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl group at the 1-position can influence its lipophilicity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92642-16-5 |
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Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-hexyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H20N2O/c1-2-3-4-5-8-14-9-6-7-11(10-14)12(13)15/h6,9-10H,2-5,7-8H2,1H3,(H2,13,15) |
InChI Key |
HRVIGDYWADNFRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=CCC(=C1)C(=O)N |
Origin of Product |
United States |
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